molecular formula C6H7Br3N2 B3260814 5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide CAS No. 335033-38-0

5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide

Cat. No.: B3260814
CAS No.: 335033-38-0
M. Wt: 346.85 g/mol
InChI Key: HWARTXMPXSZHGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide typically involves the bromination of 3-(bromomethyl)pyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the pyridine ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can affect various biochemical pathways and processes, making the compound useful in studying and modulating biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-bromo-3-(bromomethyl)pyridin-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2.BrH/c7-2-4-1-5(8)3-10-6(4)9;/h1,3H,2H2,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWARTXMPXSZHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CBr)N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 2-amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide (289 g, 1.02 mole) in 48% aqueous HBr (2.9 L) was heated at reflux for 12 hrs. Complete solution occurred during heating. The reaction mixture was cooled and a crystalline precipitate formed. This was filtered and washed with ethyl acetate and air dried to give the title compound (305 g, 86%).
Quantity
289 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 L
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

A solution of 2-amino-5-bromo-3-hydroxymethylpyridine (5.00 g, 24.6 mmole), from Preparation 14(b), in 48% aqueous HBr (50 mL), was heated at reflux for 12 hrs. The reaction was concentrated and toluene was used to azeotrope the residual H2O. The resulting light brown solid was placed under high vacuum overnight and used directly.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
14(b)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-amino-5-bromo-3-(hydroxymethyl)pyridine (34.6 g, 170.0 mmol) in hydrobromic acid (48% in H2O, 93 mL) was stirred at reflux overnight. The reaction mixture was cooled to room temperature, the precipitated product filtered and washed with H2O (100 mL) and dried. The title product was obtained as a light yellow solid (36.1 g, 56%, py 96.5%).
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

(2-Amino-5-bromo-pyridin-3-yl)-methanol (360 mg, 1.8 mmol) is dissolved in 1.0 mL of 48% HBr aqueous solution. The mixture is heated at 100° C. for 16 hrs. Then the majority of the water is removed in vacuo and toluene is added to remove the water left. The residue is concentrated to give the crude 5-bromo-3-bromomethyl-pyridin-2-ylamine hydrobromide which is used directly in the next step.
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 2-amino-5-bromo-3-hydroxymethylpyridine (5.00 g, 24.6 mmole), from Preparation 14 (b), in 48% aqueous HBr (50 mL), was heated at reflux for 12 hrs. The reaction was concentrated and toluene was used to azeotrope the residual H2O. The resulting light brown solid was placed under high vacuum overnight and used directly.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-3-(bromomethyl)pyridin-2-amine hydrobromide
Reactant of Route 2
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Reactant of Route 6
Reactant of Route 6
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